Bicyclo[2.2.2]octa-2,5,7-triene

Organic synthesis Process optimization Strained polycycles

Bicyclo[2.2.2]octa-2,5,7-triene (commonly barrelene) is a C₈H₈ tricyclic hydrocarbon featuring a D₃h‑symmetric barrel‑shaped framework formed by three ethylene units bridging two methine carbons. First synthesized by Zimmerman in 1960, it is formally the Diels–Alder adduct of benzene and acetylene.

Molecular Formula C8H8
Molecular Weight 104.15 g/mol
CAS No. 500-24-3
Cat. No. B3342993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]octa-2,5,7-triene
CAS500-24-3
Molecular FormulaC8H8
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESC1=CC2C=CC1C=C2
InChIInChI=1S/C8H8/c1-2-8-5-3-7(1)4-6-8/h1-8H
InChIKeyRHCCUQVVABYRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview: Bicyclo[2.2.2]octa-2,5,7-triene (Barrelene, CAS 500-24-3) – Structure, Class, and Core Identity


Bicyclo[2.2.2]octa-2,5,7-triene (commonly barrelene) is a C₈H₈ tricyclic hydrocarbon featuring a D₃h‑symmetric barrel‑shaped framework formed by three ethylene units bridging two methine carbons. First synthesized by Zimmerman in 1960, it is formally the Diels–Alder adduct of benzene and acetylene [1]. The compound belongs to the class of non‑planar cyclic polyenes and serves as the prototypical example of Möbius aromaticity (a 4n+2 π‑electron system with a single half‑twist) [2]. Its gas‑phase ionization energy has been determined by photoelectron spectroscopy at 8.23 eV [3].

Why Generic C₈H₈ Isomers Cannot Substitute Bicyclo[2.2.2]octa-2,5,7-triene in Rational Selection


Bicyclo[2.2.2]octa-2,5,7-triene occupies a unique topological niche among C₈H₈ hydrocarbons that precludes simple interchange with its isomers (e.g., norbornadiene, cyclooctatetraene, Dewar benzene). The barrel‑shaped D₃h architecture enforces a Möbius π‑electron topology that is not present in any other accessible C₈H₈ isomer, leading to fundamentally different spectroscopic signatures and photochemical reactivity [1]. Most critically, its photochemical di‑π‑methane rearrangement operates exclusively via the triplet excited state, whereas acyclic and monocyclic di‑π‑methane substrates preferentially follow a singlet pathway [2]. This mechanistic divergence imposes a strict requirement on sensitization conditions and determines the product profile obtainable, making barrelene irreplaceable when triplet‑state selectivity or Möbius aromaticity is the purpose of the study.

Differentiation Evidence for Bicyclo[2.2.2]octa-2,5,7-triene: Quantitative Comparator Data


Synthesis Yield Improvement: 75 % Isolated Yield via the Improved Procedure vs. Significantly Lower Yields in Original Zimmerman Routes

The original Zimmerman synthesis of barrelene delivered low yields, limiting its availability for systematic studies. A later improved procedure employing cumalinc acid decarboxylation followed by quaternisation and double Hofmann elimination affords barrelene in 75 % isolated yield . This yield enhancement directly reduces cost per gram and enables multi‑gram scale procurement, a decisive factor for laboratories planning extensive photochemical or spectroscopic campaigns.

Organic synthesis Process optimization Strained polycycles

Exclusive Triplet‑State Reactivity: Barrelene Di‑π‑Methane Rearrangement Requires Triplet Sensitization, Contrasting with Norbornadiene’s Singlet‑Accessible Pathway

The photochemical conversion of barrelene to semibullvalene proceeds solely through the triplet excited state, necessitating the use of acetone as a triplet sensitizer; direct irradiation without sensitizer yields cyclooctatetraene instead [1]. In contrast, the Mariano and Pratt acyclic di‑π‑methane substrates rearrange via the singlet excited state, and norbornadiene can photoisomerize to quadricyclane through both singlet and triplet channels [2]. This mechanistic singularity makes barrelene the substrate of choice when a triplet‑only di‑π‑methane manifold is desired.

Photochemistry Di‑π‑methane rearrangement Triplet sensitization

Gas‑Phase Ionization Energy: Barrelene vs. Norbornadiene and Cyclooctatetraene

Experimental photoelectron spectroscopy gives a vertical ionization energy (IE) of 8.23 eV for bicyclo[2.2.2]octa-2,5,7-triene [1]. For comparison, norbornadiene exhibits an adiabatic IE of 8.279 eV and a vertical IE near 8.42 eV [2], while cyclooctatetraene has an IE of 8.55 eV. The lower IE of barrelene reflects the strong through‑space interaction of the three parallel π‑bonds, a direct consequence of its barrel geometry. The 0.19 eV difference relative to cyclooctatetraene is significant for electron‑transfer quenching and mass‑spectrometric discrimination studies.

Photoelectron spectroscopy Ionization potential Electronic structure

Möbius‑Aromatic Ground State: Distinct Magnetic Circular Dichroism Signature vs. Benzene and Norbornadiene

Barrelene is the simplest neutral molecule predicted to exhibit Möbius aromaticity in its ground state, with a 4n+2 π‑electron count (n=1) arranged around a twisted ring [1]. Magnetic circular dichroism (MCD) spectroscopy in the 200–350 nm region reveals a characteristic band pattern that differs qualitatively from the Hückel‑aromatic benzene and the non‑aromatic norbornadiene [2]. The sign and intensity of the MCD B‑terms indicate a diamagnetic ring current sustained by the Möbius topology, providing a spectroscopic fingerprint that cannot be reproduced by any commercially available C₈H₈ alternative.

Möbius aromaticity Magnetic circular dichroism Theoretical organic chemistry

High‑Value Application Scenarios for Bicyclo[2.2.2]octa-2,5,7-triene Stemming from Its Differentiated Properties


Triplet‑State Di‑π‑Methane Rearrangement for Clean Semibullvalene Synthesis

Researchers requiring a pure triplet photochemical product benefit from barrelene’s exclusive triplet‑state di‑π‑methane rearrangement. Acetone‑sensitized irradiation in isopentane cleanly yields semibullvalene, a fluxional C₈H₈ isomer used in studies of degenerate Cope rearrangement dynamics [1]. This product selectivity cannot be achieved with norbornadiene or cyclooctatetraene precursors, which engage in competing singlet pathways and produce complex mixtures.

Experimental Calibration of Möbius Aromaticity Models

Barrelene serves as the canonical small‑molecule platform for testing computational models of Möbius aromaticity. Its MCD spectrum, ionization energy, and theoretically predicted nucleus‑independent chemical shift (NICS) values are used to validate ab‑initio and DFT methods for twisted π‑systems. Procurement of high‑purity barrelene is therefore critical for groups developing next‑generation electronic structure theory [2].

Electron‑Transfer Photocatalysis Substrate Screening

The relatively low ionization energy of barrelene (8.23 eV) makes it a sensitive probe substrate for photoinduced electron‑transfer (PET) reactions. Its one‑electron oxidation generates a well‑characterized radical cation whose downstream chemistry can be compared with that of norbornadiene (IE 8.28 eV) and cyclooctatetraene (IE 8.55 eV) to quantify the effect of through‑space interaction on PET efficiency [3].

Straightforward Laboratory‑Scale Procurement via Improved Synthetic Protocol

For academic laboratories that synthesize barrelene in‑house, the improved 75 % yield protocol provides a reliable access route that minimizes reagent costs and purification effort. This practical advantage enables routine use in teaching laboratories and multi‑step derivatization sequences without dependence on limited commercial stocks .

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